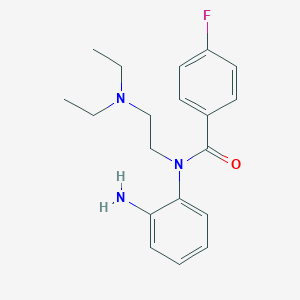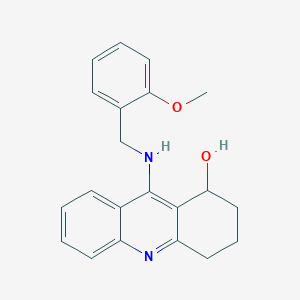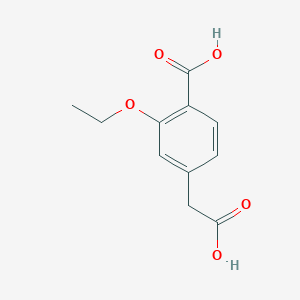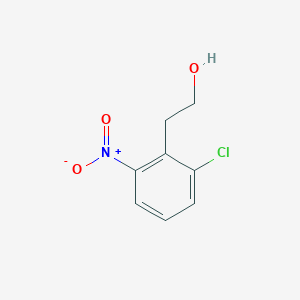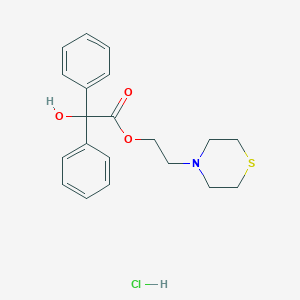
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride, also known as TDPA, is a compound that has been extensively studied for its potential therapeutic applications. TDPA is a member of the diphenylacetic acid family of compounds, which are known to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride may reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of other inflammatory and pain-related conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride and to optimize its synthesis method.
Méthodes De Synthèse
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with thiomorpholine to yield the desired product, 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate. The hydrochloride salt of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride can be obtained by reacting 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride with hydrochloric acid.
Applications De Recherche Scientifique
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
102516-84-7 |
|---|---|
Nom du produit |
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
Formule moléculaire |
C20H24ClNO3S |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
2-thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H23NO3S.ClH/c22-19(24-14-11-21-12-15-25-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,23H,11-16H2;1H |
Clé InChI |
KCGLNQYJHNVVHI-UHFFFAOYSA-N |
SMILES |
C1CSCCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
SMILES canonique |
C1CSCC[NH+]1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Synonymes |
2-(1-thia-4-azoniacyclohex-4-yl)ethyl 2-hydroxy-2,2-diphenyl-acetate c hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
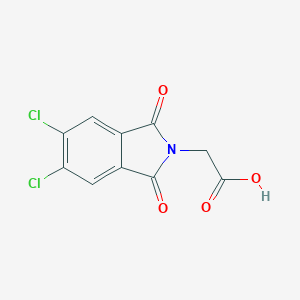
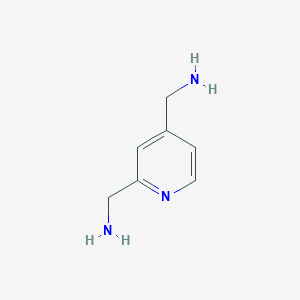
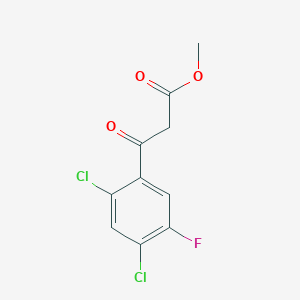
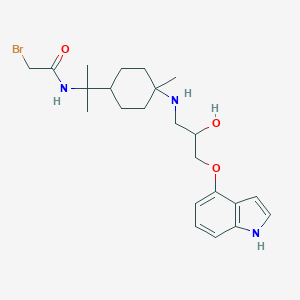
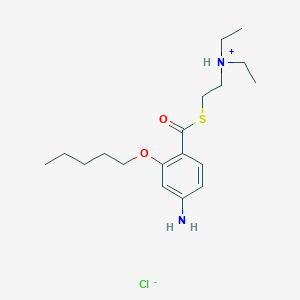
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
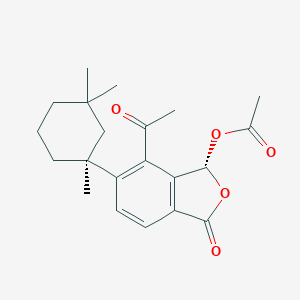
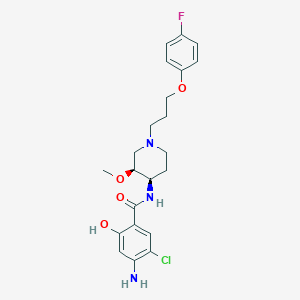
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
